

Application Notes and Protocols for Ethyl Piperazine-2-carboxylate Dihydrochloride

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Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate*
Dihydrochloride

Cat. No.: *B178304*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of **Ethyl Piperazine-2-carboxylate Dihydrochloride**, a versatile building block in medicinal chemistry. This document offers detailed experimental protocols for its use in the synthesis of novel compounds and their subsequent biological evaluation.

Chemical and Physical Properties

Ethyl Piperazine-2-carboxylate Dihydrochloride is a piperazine derivative presented as a dihydrochloride salt. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	129798-91-0	[1][2]
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂ O ₂	[1][2]
Molecular Weight	231.12 g/mol	[1][2]
Melting Point	185-197 °C	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water	[4]
Storage	Store in a dry place at room temperature	[3]

Overview of Biological Activity and Applications

While **Ethyl Piperazine-2-carboxylate Dihydrochloride** itself is not known to possess significant biological activity, the piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[5][6][7] Derivatives of piperazine have been shown to exhibit anticancer, antipsychotic, antidepressant, anxiolytic, and other pharmacological activities.[1][8]

Due to its bifunctional nature, possessing both a secondary amine and an ester group, **Ethyl Piperazine-2-carboxylate Dihydrochloride** serves as an excellent starting material for the synthesis of diverse compound libraries for drug discovery. The secondary amines of the piperazine ring can be functionalized through various reactions, such as N-arylation, N-alkylation, and acylation, to introduce different substituents and modulate the pharmacological properties of the resulting molecules.

Experimental Protocols

The following protocols describe a representative workflow for the utilization of **Ethyl Piperazine-2-carboxylate Dihydrochloride** in a drug discovery context. This includes the synthesis of a derivative and its subsequent evaluation in a cell-based assay.

Synthesis of a Phenylpiperazine Derivative

This protocol outlines the synthesis of a hypothetical N-aryl piperazine derivative, a common structural motif in biologically active compounds.

Objective: To synthesize Ethyl 1-(4-nitrophenyl)piperazine-2-carboxylate as a representative example of a derivative of **Ethyl Piperazine-2-carboxylate Dihydrochloride**.

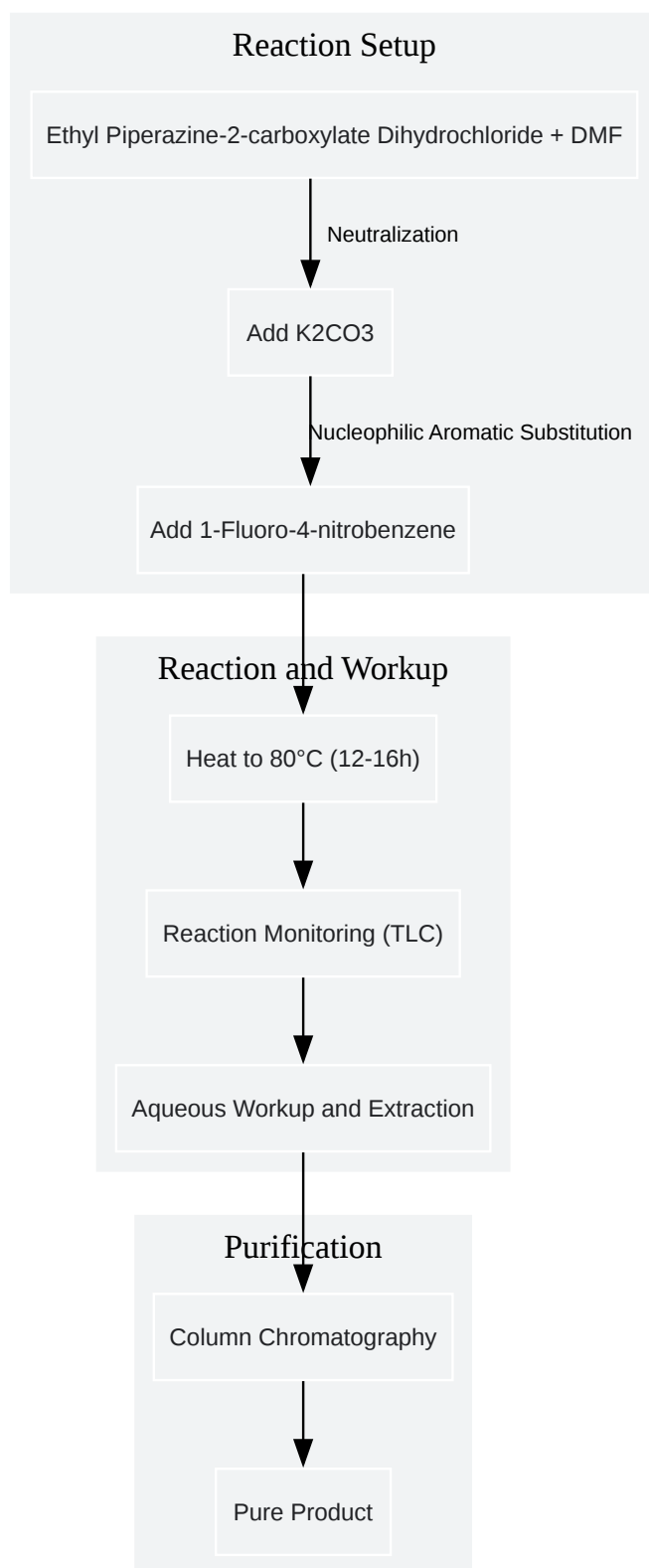
Materials:

- **Ethyl Piperazine-2-carboxylate Dihydrochloride**
- 1-Fluoro-4-nitrobenzene
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)
- UV lamp

Procedure:

- To a solution of **Ethyl Piperazine-2-carboxylate Dihydrochloride** (1.0 eq) in DMF, add K_2CO_3 (3.0 eq).
- Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
- Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with EtOAc (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain the desired product.

DOT Script for Synthesis Workflow:



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Caption: Workflow for the synthesis of an N-aryl piperazine derivative.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the synthesized compound against a cancer cell line (e.g., HeLa).

Materials:

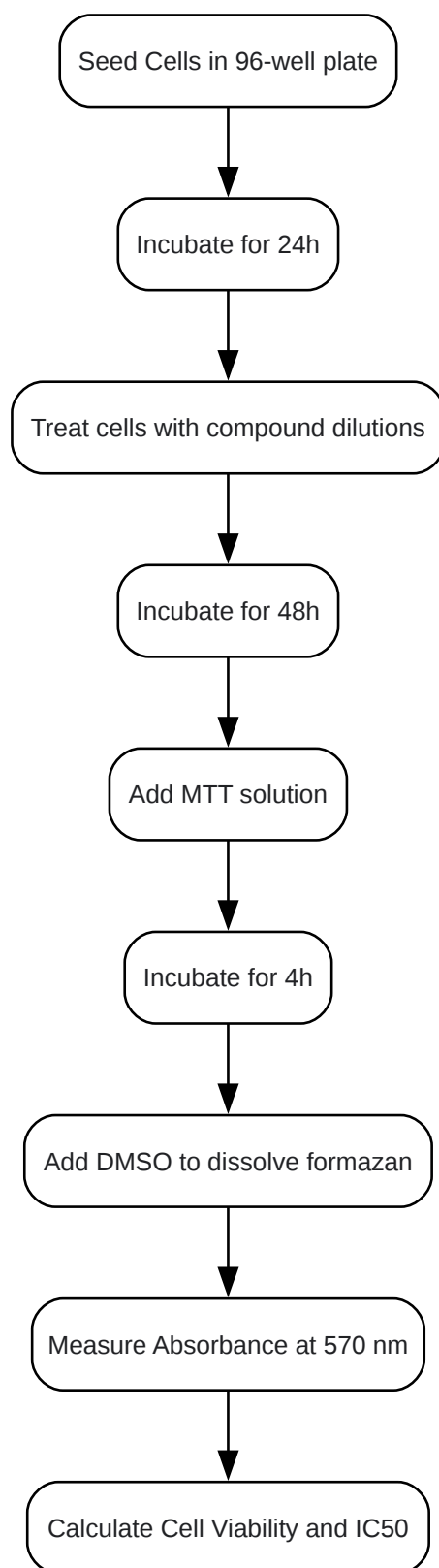
- HeLa cells (or other suitable cancer cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Synthesized compound (dissolved in DMSO to prepare a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:

- Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the synthesized compound in culture medium.
- After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48 hours in a CO₂ incubator.

- After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

DOT Script for Cell Viability Assay Workflow:



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Caption: Workflow for the MTT cell viability assay.

Data Presentation

The results from the cell viability assay can be summarized in a table and a dose-response curve.

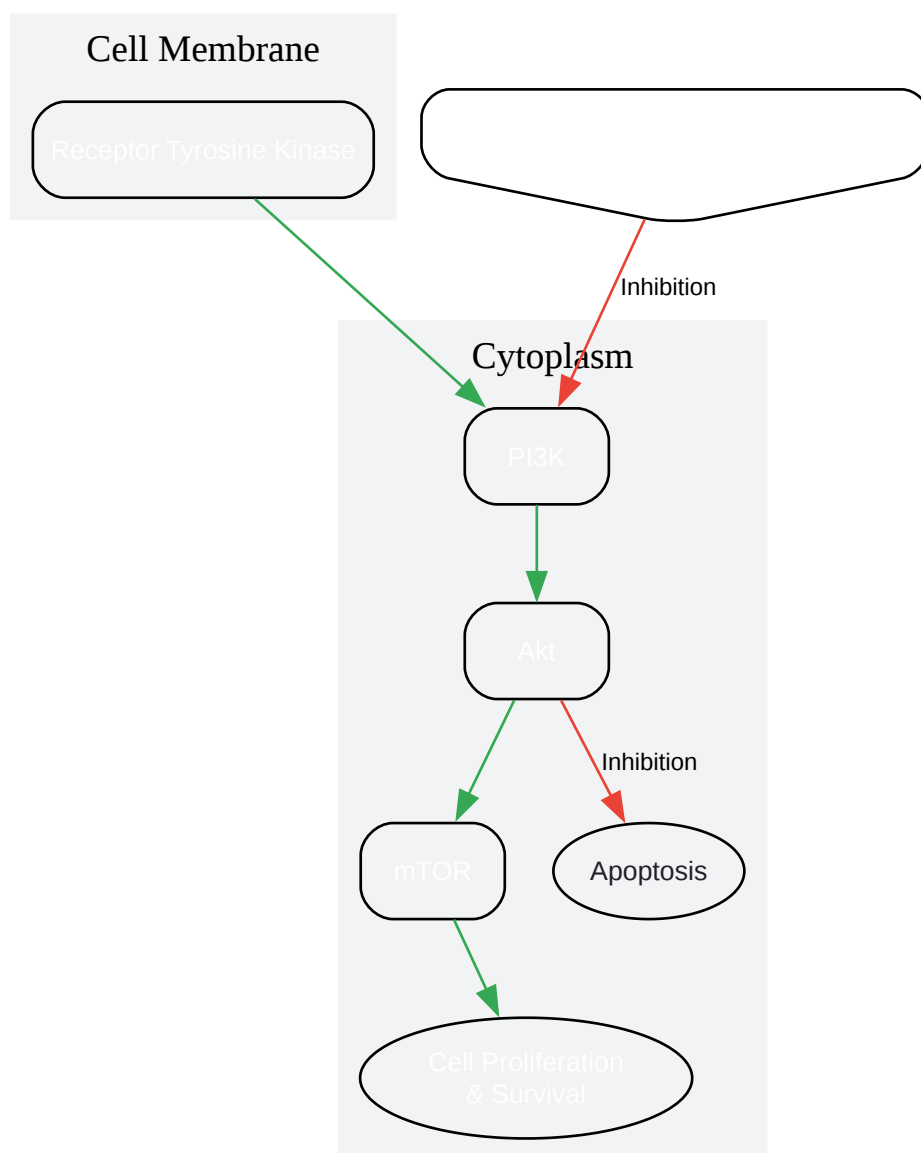
Table 1: Hypothetical IC₅₀ values of synthesized piperazine derivatives against HeLa cells.

Compound	IC ₅₀ (μM)
Ethyl 1-(4-nitrophenyl)piperazine-2-carboxylate	15.2
Positive Control (e.g., Doxorubicin)	0.8

Signaling Pathway Hypothesis

Many anticancer drugs derived from piperazine scaffolds exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

DOT Script for a Hypothetical Signaling Pathway:



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

Ethyl Piperazine-2-carboxylate Dihydrochloride is a valuable and versatile starting material for the synthesis of novel bioactive molecules. The provided protocols offer a foundational framework for its application in a drug discovery program, from chemical synthesis to initial biological screening. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

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